N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide
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Overview
Description
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the indazole core. Subsequent acetylation and further functionalization yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a similar core structure.
1H-Indazole-3-carboxamide: Another derivative with different functional groups.
3H-Indazol-3-one: A related compound with a keto group at the 3-position.
Uniqueness
N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide is unique due to its specific acetyl and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Properties
CAS No. |
62807-51-6 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
N-(1-acetyl-3-oxo-2H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C11H11N3O3/c1-6(15)12-8-3-4-9-10(5-8)14(7(2)16)13-11(9)17/h3-5H,1-2H3,(H,12,15)(H,13,17) |
InChI Key |
LBBXMCHKIGTXML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)NN2C(=O)C |
Origin of Product |
United States |
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